tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a trifluorophenyl group and a tert-butyl carbamate moiety. Its unique structure imparts specific chemical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is explored for its activity against certain diseases and conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrolidine ring provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
- tert-Butyl (3R,4S)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
- tert-Butyl ((3R,4S)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate
- ®-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate
Uniqueness: tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of a trifluorophenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-15(2,3)22-14(21)20-13-7-19-6-9(13)8-4-11(17)12(18)5-10(8)16/h4-5,9,13,19H,6-7H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKGVWIXYSGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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